molecular formula C5H4Cl2N2 B195902 3,5-Dichloropyridin-4-amine CAS No. 22889-78-7

3,5-Dichloropyridin-4-amine

Cat. No. B195902
CAS RN: 22889-78-7
M. Wt: 163 g/mol
InChI Key: ISIQAMHROGZHOV-UHFFFAOYSA-N
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Patent
US05840724

Procedure details

4-Amino-3,5-dichloropyridine (4.0 g) and 3-cyclopentyloxy-4-methoxybenzoyl chloride (6.26 g) are intimately ground together in a mortar with a pestle, and transferred to a round-bottomed flask. The mixture is melted, using a hot air gun external to the flask, stirring with a magnetic stirrer. After 10 minutes, heating is ceased and the melt is allowed to cool. The resulting material is triturated with dichloromethane and the residual solid is filtered off. The filtrate is concentrated to give a fawn solid, which is subjected to flash chromatography on silica gel, eluting with diethyl ether, to give N-(3,5-dichloro-pyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide (1.87 g), m.p. 155°-157° C. [Elemental analysis: C,56.3; H,4.7; N,7.2; CI,18.4%; calculated: C,56.7; H,4.76; N,7.35; Cl18.6%; IR spectrum: 1661 cm-1, 3244 cm-1 ]
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[CH:4][C:3]=1[Cl:9].[CH:10]1([O:15][C:16]2[CH:17]=[C:18]([CH:22]=[CH:23][C:24]=2[O:25][CH3:26])[C:19](Cl)=[O:20])[CH2:14][CH2:13][CH2:12][CH2:11]1>>[Cl:9][C:3]1[CH:4]=[N:5][CH:6]=[C:7]([Cl:8])[C:2]=1[NH:1][C:19](=[O:20])[C:18]1[CH:22]=[CH:23][C:24]([O:25][CH3:26])=[C:16]([O:15][CH:10]2[CH2:11][CH2:12][CH2:13][CH2:14]2)[CH:17]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C=NC=C1Cl)Cl
Step Two
Name
Quantity
6.26 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C(=O)Cl)C=CC1OC

Conditions

Stirring
Type
CUSTOM
Details
stirring with a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
transferred to a round-bottomed flask
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The resulting material is triturated with dichloromethane
FILTRATION
Type
FILTRATION
Details
the residual solid is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to give a fawn solid, which
WASH
Type
WASH
Details
eluting with diethyl ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=NC=C(C1NC(C1=CC(=C(C=C1)OC)OC1CCCC1)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: CALCULATEDPERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.